![molecular formula C23H27ClN4OS B2471436 N-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenecarboxamide CAS No. 338962-52-0](/img/structure/B2471436.png)
N-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenecarboxamide is a useful research compound. Its molecular formula is C23H27ClN4OS and its molecular weight is 443.01. The purity is usually 95%.
BenchChem offers high-quality N-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Larvicidal and Antimicrobial Applications
Compounds similar to N-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenecarboxamide have been studied for their potential in larvicidal and antimicrobial applications. A study focused on novel triazinone derivatives, structurally related to the compound , demonstrated significant antimicrobial properties against bacterial and fungal pathogens, and also showed larvicidal activity against mosquitoes (Kumara et al., 2015). Another research synthesized new Schiff bases from triazolylmethyl-benzamides and found some compounds with notable antibacterial and antifungal activity (Mange et al., 2013).
Antiproliferative and Antilipolytic Activities
A series of bis[5-(R-sulfanyl)-1,2,4-triazol-3-yl)benzene derivatives, similar to the compound , were synthesized and evaluated for their antiproliferative activity against colorectal cancer cells and inhibition of pancreatic lipase. The study highlighted a compound with promising cytotoxicity in various cancer cells, indicating potential for antidiabesity–antineoplastic capacities (Shkoor et al., 2021).
Glycosylation and Molecular Interactions
The glycosylation of triazole thiol derivatives, closely related to the compound , was examined, revealing the formation of S-glycosides and S,N-bis(glycosyl) derivatives, shedding light on the regioselectivity of the glycosylation process. This study provided insights into the molecular interactions and potential for developing more complex molecular structures (El Ashry et al., 2009).
Synthesis and Antioxidant Properties
The synthesis of compounds structurally related to the query compound showed potential antioxidant properties, as evidenced by a synthesized compound demonstrating a 1.5-fold higher antioxidant ability than a control substance, highlighting its potential use in antioxidant applications (Šermukšnytė et al., 2022).
Synthesis and Antibacterial Study
Transition metal complexes of a compound structurally similar to the query compound were synthesized and characterized, with the study suggesting different geometric structures for various metal ions. The synthesized complexes exhibited good biological activity against certain bacteria, indicating potential applications in the antibacterial field (Flifel et al., 2019).
Propiedades
IUPAC Name |
N-[[5-[(4-tert-butylphenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN4OS/c1-5-28-20(14-25-21(29)17-8-12-19(24)13-9-17)26-27-22(28)30-15-16-6-10-18(11-7-16)23(2,3)4/h6-13H,5,14-15H2,1-4H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQAHDHHSSDQRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)C(C)(C)C)CNC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



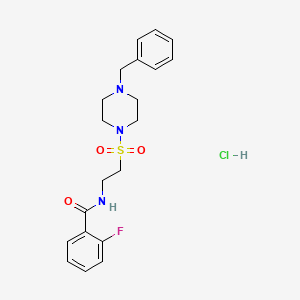
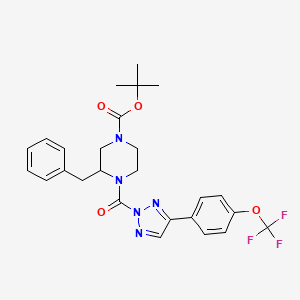
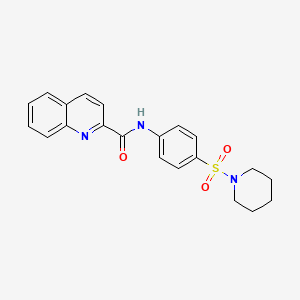
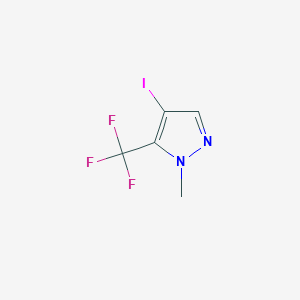
![Methyl 2-(4-{[(propylamino)carbonyl]amino}phenoxy)benzenecarboxylate](/img/structure/B2471365.png)
amino]but-2-enoic acid](/img/structure/B2471366.png)
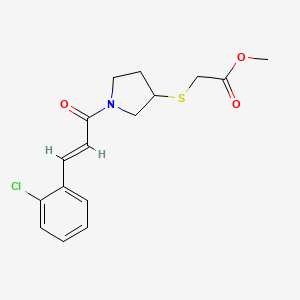
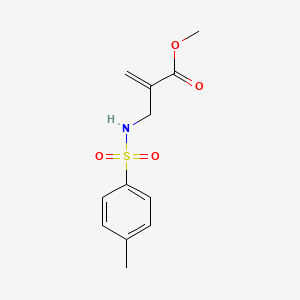
![N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2471369.png)
![1-[3-(3-Fluorophenyl)-3-methylpyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2471370.png)
![CC(C)(C)OC(=O)N1CC(C[Zn]I)C1](/img/structure/B2471374.png)
![3-[3-[2-[2-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propyl N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]carbamate](/img/structure/B2471376.png)